Ethyl quinazoline-2-carboxylate
Overview
Description
Ethyl quinazoline-2-carboxylate is a quinazoline derivative . It has an empirical formula of C11H10N2O2 and a molecular weight of 202.21 .
Synthesis Analysis
Quinazoline derivatives can be synthesized from anthranilamide and ethyl oxalate . The synthesis of quinazoline derivatives has been categorized into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis
The molecular structure of Ethyl quinazoline-2-carboxylate is represented by the empirical formula C11H10N2O2 . The SMILES string representation is O=C(OCC)C1=NC2=CC=CC=C2C=N1 .Chemical Reactions Analysis
Quinazoline derivatives have been found to exhibit significant biological activities, which has led to increased interest in their synthesis and bioactivity research . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives has resulted in lead compounds with multi-faceted biological activity .Physical And Chemical Properties Analysis
Ethyl quinazoline-2-carboxylate is a solid substance . It has a molecular weight of 218.21 g/mol .Scientific Research Applications
Antimicrobial and Antiviral Properties : Various derivatives of ethyl quinazoline-2-carboxylate have shown promising results in antimicrobial and antiviral studies. For instance, some derivatives have been evaluated for their potential effectiveness against specific viral infections, including SARS-CoV-2, which is responsible for COVID-19.
Antioxidant Applications : In addition to their antimicrobial properties, these compounds have also been studied for their antioxidant capabilities. The relevance of antioxidants in various medical and health contexts, particularly in combating oxidative stress-related diseases, makes this an important area of investigation.
Safety And Hazards
Future Directions
Quinazoline derivatives have drawn attention due to their significant biological activities . The development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds is a promising direction . This approach could lead to the development of new drugs or drug candidates .
properties
IUPAC Name |
ethyl quinazoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-2-15-11(14)10-12-7-8-5-3-4-6-9(8)13-10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFABTMLXPTVXSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC2=CC=CC=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20653759 | |
Record name | Ethyl quinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl quinazoline-2-carboxylate | |
CAS RN |
869299-42-3 | |
Record name | Ethyl quinazoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20653759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.